
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile, also known as MMPSN, is a chemical compound that belongs to the family of nicotinonitrile derivatives. MMPSN has gained significant attention in the scientific community due to its potential applications in drug development.
作用機序
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile is not fully understood. However, studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. Studies have also shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential toxicity. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits cytotoxic effects at high concentrations, which may limit its potential applications in drug development.
将来の方向性
There are several future directions for the study of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile. One direction is to further investigate its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. Another direction is to further investigate its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Further studies are needed to investigate the potential of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile as a cancer treatment.
合成法
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile can be synthesized using a multistep reaction process. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of piperidine as a catalyst to form 4-(4-methoxy-3-methylphenyl)-3-butene-2-one. The second step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-butene-2-one with phenylhydrazine in the presence of acetic acid to form 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone. The final step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone with sulfur and sodium hydroxide to form 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile.
科学的研究の応用
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been studied for its potential applications in drug development. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been studied for its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
製品名 |
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile |
|---|---|
分子式 |
C20H16N2OS |
分子量 |
332.4 g/mol |
IUPAC名 |
4-(4-methoxy-3-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-10-15(8-9-19(13)23-2)16-11-18(14-6-4-3-5-7-14)22-20(24)17(16)12-21/h3-11H,1-2H3,(H,22,24) |
InChIキー |
VEDBFQALLFYWLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)


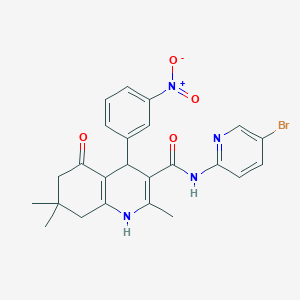
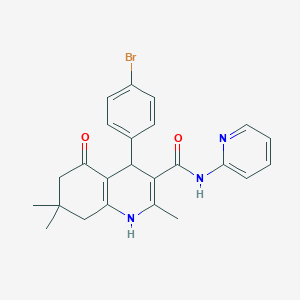
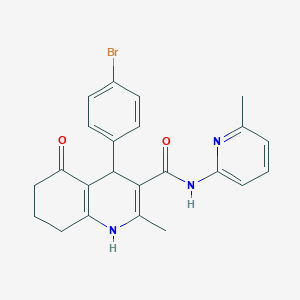
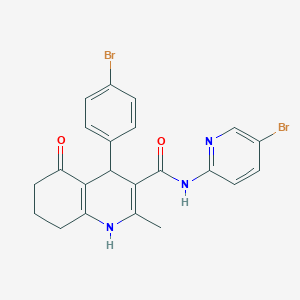
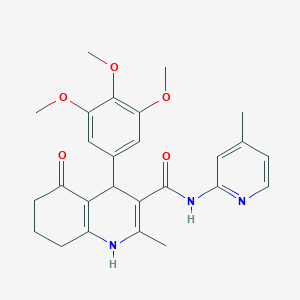

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)